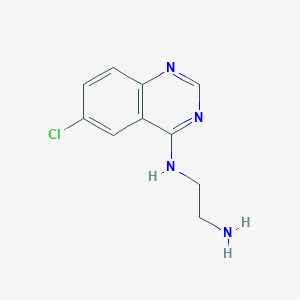![molecular formula C19H15ClN2O2 B14012591 2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indole moiety with an isoindoline-1,3-dione group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further functionalized to introduce the chloro and propyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroindole: Shares the indole core but lacks the isoindoline-1,3-dione group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Isoindoline-1,3-dione derivatives: Compounds with similar dione functionality but different substituents.
Uniqueness
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione is unique due to its combined indole and isoindoline-1,3-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C19H15ClN2O2 |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
2-[3-(5-chloro-1H-indol-3-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H15ClN2O2/c20-13-7-8-17-16(10-13)12(11-21-17)4-3-9-22-18(23)14-5-1-2-6-15(14)19(22)24/h1-2,5-8,10-11,21H,3-4,9H2 |
Clave InChI |
PSUOLGHURRKIST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CNC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


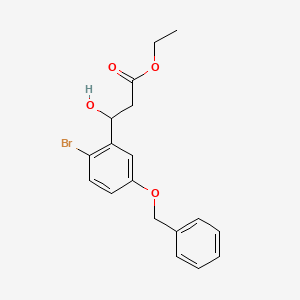
![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
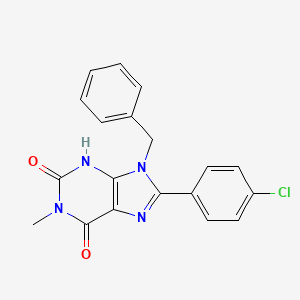
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-](/img/structure/B14012534.png)
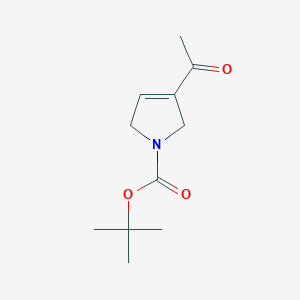
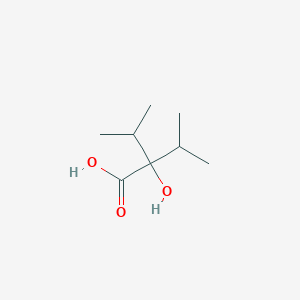
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
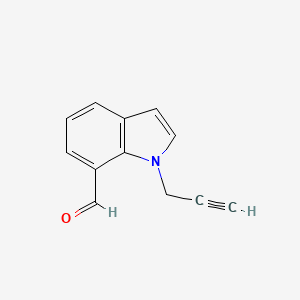
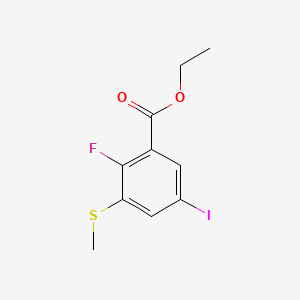
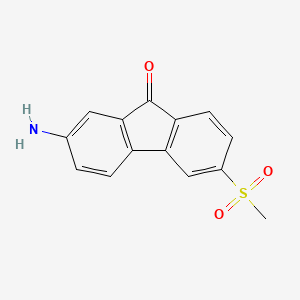
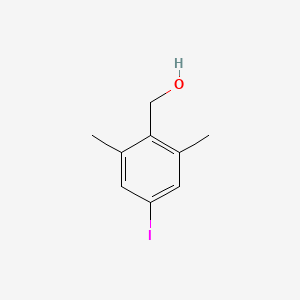
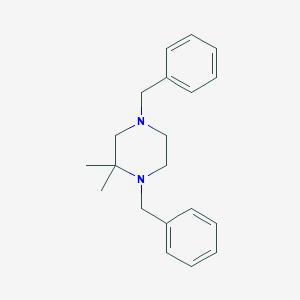
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
